RNAse L RIBOTAC

RNA degradation RNase L recruitment SARS-CoV-2 SL5 targeting

RNAse L RIBOTAC (also designated as compound C64, with molecular formula C55H60N8O13S and molecular weight of 1073.18 g/mol) is a ribonuclease targeting chimera (RiboTAC) specifically engineered as an RNA-degrading heterobifunctional small molecule. This compound integrates an RNA-binding module that selectively recognizes the SL5 four-way RNA helix within the 5′ untranslated region (UTR) of the SARS-CoV-2 RNA genome, a linker moiety, and an RNase L-recruiting ligand that induces proximity-driven dimerization and activation of endogenous RNase L.

Molecular Formula C55H60N8O13S
Molecular Weight 1073.2 g/mol
Cat. No. B15542705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRNAse L RIBOTAC
Molecular FormulaC55H60N8O13S
Molecular Weight1073.2 g/mol
Structural Identifiers
InChIInChI=1S/C55H60N8O13S/c1-2-73-55(67)51-52(65)49(77-53(51)57-40-6-4-3-5-7-40)31-38-8-11-47(46(64)30-38)75-29-27-68-19-18-63-35-41(59-60-63)37-72-25-24-70-21-20-69-22-23-71-26-28-74-43-12-15-62-36-45(58-50(62)34-43)44-32-39-9-10-42(33-48(39)76-54(44)66)61-16-13-56-14-17-61/h3-12,15,30-36,56,64-65H,2,13-14,16-29,37H2,1H3/b49-31-,57-53?
InChIKeyMFNYBECBGNDVTN-QTUXQPNQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

RNAse L RIBOTAC Procurement Guide: Baseline Characterization and Compound Identification


RNAse L RIBOTAC (also designated as compound C64, with molecular formula C55H60N8O13S and molecular weight of 1073.18 g/mol) is a ribonuclease targeting chimera (RiboTAC) specifically engineered as an RNA-degrading heterobifunctional small molecule [1] . This compound integrates an RNA-binding module that selectively recognizes the SL5 four-way RNA helix within the 5′ untranslated region (UTR) of the SARS-CoV-2 RNA genome, a linker moiety, and an RNase L-recruiting ligand that induces proximity-driven dimerization and activation of endogenous RNase L [2]. The compound's fundamental design principle enables substoichiometric catalytic degradation of structured viral RNA targets, distinguishing it from conventional small molecule RNA binders that lack degradation functionality [2].

Why Generic Substitution of RNAse L RIBOTAC with Analogous RIBOTACs or Simple Binders Fails


Generic substitution of RNAse L RIBOTAC (C64) with in-class RIBOTAC analogs or simple RNA-binding compounds is scientifically unjustified due to the compound's uniquely validated SL5 four-way RNA helix targeting specificity and the precise spatial-geometric requirements of the RNase L recruitment module for productive ternary complex formation [1] [2]. Comparative studies demonstrate that even structurally related RIBOTACs bearing alternative RNase L recruiter (RLR) moieties exhibit markedly divergent RNA degradation efficiencies in both in vitro and cellular assays [1]. Furthermore, the simple RNA binder from which the compound is derived shows no RNA degradation activity and substantially reduced antiviral potency, underscoring the functional non-equivalence between binding modules and fully assembled RIBOTACs [2] [3]. The requirement for effective ternary complex formation between the target RNA, RIBOTAC, and RNase L imposes stringent constraints on linker length, attachment geometry, and recruiter stereoelectronic properties—parameters that cannot be reliably replicated through ad hoc substitution with unvalidated analogs [2].

RNAse L RIBOTAC Quantitative Differentiation Evidence: Comparative Activity and Selectivity Data


Head-to-Head Comparison of RNAse L RIBOTAC (C64) Versus Alternative RLR Moiety (C46) in Purified SL5 RNA Degradation

In a direct head-to-head comparison using purified SL5 RNA in vitro RNase L degradation assays, RNAse L RIBOTAC (C64) demonstrated robust concentration-dependent RNA cleavage activity, whereas the comparator compound C46—a structurally analogous RIBOTAC bearing an alternative RNase L recruiter (RLR) moiety—exhibited substantially reduced degradation efficiency under identical experimental conditions [1]. The differential activity was visually quantified via polyacrylamide gel electrophoresis (PAGE) analysis of Cy5-labeled SL5 RNA cleavage products, with RNase L and compounds preincubated at 4°C for 12 h to induce dimerization prior to RNA addition and 2 h incubation at 22°C [1].

RNA degradation RNase L recruitment SARS-CoV-2 SL5 targeting in vitro potency comparison

Functional Superiority of RNAse L RIBOTAC (C64) Over Parental RNA Binder C30 in Cellular SARS-CoV-2 5′ UTR Inhibition

Conversion of the simple RNA-binding compound C30 into the corresponding RIBOTAC (C64) via conjugation of an RNase L-recruiting module dramatically enhances cellular activity against the SARS-CoV-2 5′ UTR target [1]. In cellular assays using SARS-CoV-2 5′ UTR-expressing cells, the parental binder C30 exhibited no detectable inhibitory activity, whereas RNAse L RIBOTAC (C64) demonstrated potent, concentration-dependent inhibition of the 5′ UTR-driven reporter signal [1]. This functional gain-of-activity demonstrates that the RNase L recruitment functionality—absent in simple binders—is essential for achieving meaningful target engagement and RNA degradation in cellular contexts [1].

cellular activity SARS-CoV-2 5′ UTR RIBOTAC vs. binder antiviral potency

Class-Level Potency Enhancement: RIBOTAC Architecture Confers ~20-Fold Increased Potency Relative to Simple RNA Binders

The RIBOTAC architecture confers systematic potency advantages over simple RNA-binding compounds through catalytic, substoichiometric RNA degradation mechanisms [1]. In a representative class-level study of a RIBOTAC targeting the miR-21 precursor (pre-miR-21), the RIBOTAC exhibited approximately 20-fold greater potency than the simple RNA-binding compound from which it was derived for inhibiting miR-21 biogenesis in situ and suppressing breast cancer cell phenotypes [1]. This potency enhancement arises from the RIBOTAC's ability to catalytically degrade multiple RNA copies per compound molecule, in contrast to simple binders that function through stoichiometric occupancy of a single functional site [1]. While this specific quantification derives from a distinct RIBOTAC targeting pre-miR-21, the mechanistic principle—catalytic turnover enabled by RNase L recruitment—is a conserved class-level feature directly applicable to RNAse L RIBOTAC (C64) [1].

potency enhancement miR-21 targeting RIBOTAC mechanism substoichiometric degradation

Selectivity Enhancement via Ternary Complex Formation: RIBOTAC Mechanism Increases Target Discrimination

The RIBOTAC mechanism intrinsically enhances target selectivity relative to monomeric RNA-binding modules through the requirement for productive ternary complex formation between the target RNA, RIBOTAC, and RNase L [1]. Experimental studies demonstrate that monomeric RNA-binding modules targeting single functional sites exhibit lower selectivity than multivalent ligands, and importantly, the addition of an RNase L recruitment module to convert a dimeric binding compound into a RIBOTAC further increases selectivity [1]. This enhanced discrimination arises because only RNA targets that can simultaneously engage the RNA-binding module and position the RNase L recruiter for productive enzyme activation will undergo degradation, whereas simple binders may promiscuously interact with structurally related off-target RNAs without producing functional consequences [1]. In transcriptome-wide profiling studies, RiboTAC-induced cleavage correlated with binding but was restricted to only a fraction of bound targets, indicating that ternary complex formation imposes an additional selectivity filter beyond simple binding affinity .

selectivity ternary complex off-target minimization RNase L recruitment

In Vivo Validation of RIBOTAC-Mediated RNA Degradation in SARS-CoV-2 Hamster Model

The RIBOTAC strategy for SARS-CoV-2 RNA degradation has demonstrated in vivo efficacy in a hamster model of SARS-CoV-2 infection [1]. Studies utilizing the RIBOTAC approach for viral RNA degradation showed significant inhibition of SARS-CoV-2 replication and activity in hamsters, providing preclinical validation of this degradation strategy in an animal model relevant to human COVID-19 pathogenesis [1]. The in vivo findings complement the cellular activity data established for RNAse L RIBOTAC (C64) in SARS-CoV-2 infected A549 lung epithelial carcinoma cells, where C64 demonstrated inhibitory effects on viral replication [2].

in vivo efficacy SARS-CoV-2 hamster model antiviral activity

RNAse L RIBOTAC Application Scenarios: Evidence-Backed Research Use Cases


SARS-CoV-2 5′ UTR Targeted Degradation Studies Requiring Validated SL5-Specific Activity

RNAse L RIBOTAC (C64) is the compound of choice for research applications requiring specific, catalytic degradation of the SARS-CoV-2 5′ UTR SL5 four-way RNA helix structure. This compound has been directly validated in both in vitro purified RNA degradation assays and cellular SARS-CoV-2 5′ UTR-expressing systems, with head-to-head comparison data demonstrating superior activity versus alternative RLR moieties (C46) under identical conditions [1]. For researchers investigating SL5 structure-function relationships or evaluating RNA-targeted antiviral strategies, C64 provides a mechanistically defined, experimentally validated tool compound with documented cellular activity in SARS-CoV-2 infected A549 cells [1]. Selection of C64 over unvalidated RIBOTAC analogs or simple SL5 binders ensures that observed effects can be attributed to productive RNase L-mediated RNA degradation rather than artifacts arising from incomplete ternary complex formation or stoichiometric binding alone [1] [2].

Mechanistic Studies of RNase L Recruitment and Catalytic RNA Degradation

For investigations focused on the fundamental mechanisms of RNase L recruitment, dimerization, and catalytic RNA degradation, RNAse L RIBOTAC (C64) represents a well-characterized tool compound with established RNase L-dependent activity [1]. The compound's design—incorporating a defined RNA-binding module specific to SL5, a flexible linker, and a validated RNase L-recruiting moiety—enables controlled studies of ternary complex formation requirements and the relationship between binding site geometry and cleavage efficiency [2]. Comparative class-level evidence demonstrates that the RIBOTAC architecture confers approximately 20-fold potency enhancement over simple binders, underscoring the critical contribution of RNase L recruitment to functional outcomes [3]. Researchers studying ribonuclease targeting chimeras as a platform technology will benefit from C64's documented performance metrics, which provide a quantitative benchmark against which novel RIBOTAC designs can be evaluated [1] [3].

Comparative Studies Evaluating RNA-Targeted Degrader Platform Performance

RNAse L RIBOTAC (C64) serves as a benchmark compound for comparative evaluations of RNA-targeted degradation platforms, including assessments of RIBOTACs versus antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), or alternative degradation modalities [1]. The RIBOTAC platform offers distinct advantages over oligonucleotide-based approaches, including more favorable medicinal chemistry optimization potential and the capacity to recognize RNA structure rather than sequence, enabling targeting of structured RNA elements that may be inaccessible to antisense-based methods [1] [2]. The requirement for ternary complex formation between RNA, RIBOTAC, and RNase L provides an intrinsic selectivity mechanism that restricts cleavage to RNAs capable of productively engaging both the binding and recruitment moieties—a feature that distinguishes RIBOTACs from simpler RNA-binding approaches [2]. For researchers conducting platform comparisons, C64 offers a validated, commercially available RIBOTAC with documented in vitro and cellular activity data against a defined viral RNA target [3].

Technical Documentation Hub

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